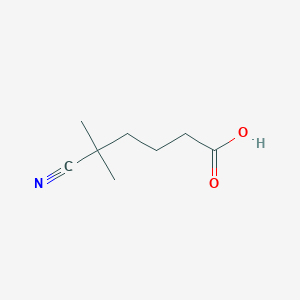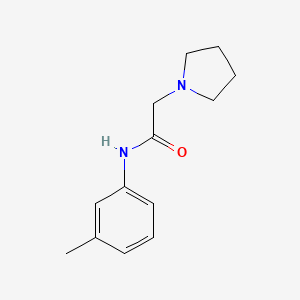![molecular formula C20H23FN2O2 B7636797 N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive-enhancing properties. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has shown promising results in preclinical studies, and its potential therapeutic applications are being explored in various fields of research.
Mecanismo De Acción
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, this compound increases the strength of synaptic connections and improves the efficiency of neuronal communication. This leads to improved cognitive performance and memory consolidation.
Biochemical and physiological effects:
This compound has been shown to increase the amplitude and frequency of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating enhanced synaptic transmission. It also increases the phosphorylation of AMPA receptor subunits, which is associated with increased receptor trafficking and synaptic insertion. This compound has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic plasticity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has been shown to have some off-target effects, such as inhibition of acetylcholinesterase and activation of nicotinic receptors. These effects may limit its therapeutic potential and require further investigation.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide. One potential application is in the treatment of cognitive impairment associated with aging or neurodegenerative diseases. This compound has shown promising results in animal models of Alzheimer's disease and may have potential as a disease-modifying therapy. Another area of research is the use of this compound as a cognitive enhancer in healthy individuals, such as students or military personnel. However, the long-term safety and efficacy of this compound in these populations require further study. Finally, the development of more selective and potent ampakines may lead to improved therapeutic outcomes and fewer off-target effects.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide involves the reaction of 4-fluorobenzylamine with cyclohexanone to form N-cyclohexyl-4-fluorobenzylamine. This intermediate is then reacted with 2-oxopyridine-1-acetic acid to yield this compound. The synthesis method has been optimized to improve the yield and purity of the compound, and various analytical techniques are used to characterize the product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide has been studied extensively for its cognitive-enhancing properties, particularly in the areas of learning and memory. It has been shown to improve cognitive performance in animal models, as well as in healthy human volunteers and patients with cognitive impairment. This compound has also been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-11-9-16(10-12-17)14-23(18-6-2-1-3-7-18)20(25)15-22-13-5-4-8-19(22)24/h4-5,8-13,18H,1-3,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFJEYIKXLSQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=C(C=C2)F)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)



